Cholesteryl tosylate

Description

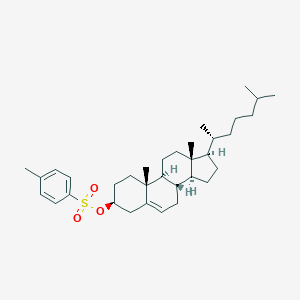

Structure

3D Structure

Properties

CAS No. |

1182-65-6 |

|---|---|

Molecular Formula |

C34H52O3S |

Molecular Weight |

540.8 g/mol |

IUPAC Name |

[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C34H52O3S/c1-23(2)8-7-9-25(4)30-16-17-31-29-15-12-26-22-27(37-38(35,36)28-13-10-24(3)11-14-28)18-20-33(26,5)32(29)19-21-34(30,31)6/h10-14,23,25,27,29-32H,7-9,15-22H2,1-6H3/t25-,27?,29+,30-,31+,32+,33+,34-/m1/s1 |

InChI Key |

RNZDACWUXZHQMI-PCHCLZCRSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |

Other CAS No. |

1182-65-6 |

Origin of Product |

United States |

Synthetic Methodologies for Cholesteryl Tosylate

Historical Context of Cholesteryl Tosylate Synthesis

The synthesis of this compound is a foundational reaction in steroid chemistry, primarily serving to convert the inert 3β-hydroxyl group of cholesterol into a good leaving group. The tosylate group's ability to be displaced by a wide range of nucleophiles makes this compound a versatile intermediate for producing various cholesterol derivatives. smolecule.com Historically, the most common and enduring method for this transformation has been the direct tosylation of cholesterol. smolecule.commdpi.com

Early and established procedures involve the reaction of cholesterol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270). smolecule.commdpi.com Pyridine serves a dual role: it acts as the solvent for the reaction and neutralizes the hydrochloric acid byproduct that is formed. mdpi.comchsjournal.org One described method involves dissolving cholesterol in warm pyridine, adding p-toluenesulfonyl chloride, and allowing the mixture to stand overnight. mdpi.comresearchgate.net The appearance of a white precipitate often indicates the progress of the reaction. mdpi.com This fundamental approach, with minor modifications, has been a staple in organic synthesis for decades and remains relevant in contemporary lab practices. mdpi.comresearchgate.net

Contemporary Synthetic Routes to this compound

Modern synthetic strategies for this compound still largely revolve around the tosylation of cholesterol but often feature optimized conditions and a greater consideration for efficiency and environmental impact.

The reaction involves the nucleophilic attack of cholesterol's hydroxyl group on the sulfur atom of p-toluenesulfonyl chloride, leading to the formation of the sulfonate ester and hydrogen chloride, which is neutralized by a base.

Contemporary methods focus on optimizing yield, reaction time, and purity by carefully controlling reaction conditions and reagents. A common procedure involves dissolving cholesterol in a solvent system and adding p-toluenesulfonyl chloride, often at a reduced temperature to control the reaction rate before allowing it to proceed at room temperature. mdpi.comacs.orgresearchgate.net

Key reagents and conditions from various studies are summarized below:

| Cholesterol (mmol) | p-Tosyl Chloride (mmol) | Base/Catalyst | Solvent(s) | Temperature & Time | Yield | Reference |

| 25.86 | 38.78 | Pyridine, DMAP (cat.) | Pyridine, Chloroform (B151607) | 0 °C for 1h, then 23h at RT | 86.6% | mdpi.com |

| 5.33 | Not specified | Pyridine | Pyridine | 0 °C, stirred overnight | Not specified | acs.org |

| 64.5 | 131.5 | Pyridine | Pyridine | Reflux for 24h | 80.6% | researchgate.net |

| 1.20 (Phytosterol) | 2.62 | Pyridine | Pyridine | 25 °C for 16h | Not specified | google.com |

| Not specified | Not specified | Pyridine | Pyridine, Chloroform | 12h at RT | 100% (practical) | researchgate.net |

The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. mdpi.com The molar ratio of reagents is also a critical factor, with studies often employing an excess of p-toluenesulfonyl chloride to ensure complete conversion of the cholesterol. mdpi.comresearchgate.netgoogle.com

The choice of solvent significantly impacts the tosylation reaction's efficiency and outcome. Pyridine has traditionally been the solvent of choice due to its ability to dissolve the reactants and act as an acid scavenger. researchgate.netresearchgate.netgoogle.com However, mixed solvent systems are frequently employed to improve solubility and moderate reactivity.

Commonly used solvents and their roles include:

Pyridine: Often used as both a solvent and a base. researchgate.netresearchgate.netgoogle.com

Chloroform (CHCl₃) or Dichloromethane (B109758) (CH₂Cl₂): Used in conjunction with pyridine to improve the solubility of cholesterol and facilitate the reaction at lower temperatures. chsjournal.orgmdpi.comresearchgate.net For instance, a mixture of pyridine and chloroform (1:1 v/v) has been used effectively. researchgate.net

Dioxane: This solvent has been used in subsequent reactions involving this compound, such as in Williamson-type ether synthesis. mdpi.comacs.org

Benzene (B151609): Can be substituted for dichloromethane, though it may require a larger excess of the activating agent and longer reaction times. nih.gov

Lewis Base Solvents: Solvents like tetrahydrofuran (B95107) (THF), acetone (B3395972), diethyl ether, or DMF are generally avoided as they can function as Lewis bases and interfere with the reaction, sometimes preventing it from occurring altogether. nih.gov

The work-up procedure often involves partitioning the reaction mixture between an organic solvent like dichloromethane or chloroform and an aqueous acid solution (e.g., 1N HCl) to remove the pyridine, followed by washes with water and brine. chsjournal.orgmdpi.com

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for tosylation reactions. jchemlett.com One innovative approach involves the use of solid acid catalysts, which can simplify the purification process and reduce waste.

A notable example is the use of Montmorillonite (B579905) K10, a type of clay, as a catalyst. In a study, the reaction of this compound with hydroquinone (B1673460) was successfully catalyzed by Montmorillonite K10, affording the desired product in a 67% yield under optimized conditions. mdpi.com While this specific example details a subsequent reaction of this compound, it highlights the potential for using such catalysts in steroid chemistry to create more sustainable synthetic pathways. mdpi.com The adoption of green synthesis approaches can accelerate processes by potentially eliminating the need for purification methods like flash column chromatography, thus enhancing efficiency. jchemlett.com

Tosylation Reactions of Cholesterol

Optimized Reaction Conditions and Reagents

Purification Strategies for Research-Grade this compound

Achieving high purity is crucial for the use of this compound as a research-grade intermediate. The primary purification methods involve aqueous work-up, recrystallization, and column chromatography. smolecule.comacs.org

Aqueous Work-up: The initial step after the reaction is typically an aqueous work-up. This involves washing the crude product, dissolved in an organic solvent like dichloromethane or ethyl acetate, with various solutions to remove impurities. chsjournal.orgacs.org

Acid Wash: A wash with dilute hydrochloric acid (e.g., 1N HCl) is used to remove basic impurities, primarily pyridine. chsjournal.orgmdpi.com

Base Wash: A subsequent wash with a saturated sodium bicarbonate (NaHCO₃) solution neutralizes any remaining acid. chsjournal.orgacs.org

Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to remove water from the organic layer. chsjournal.orgacs.org The organic phase is then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated. chsjournal.orgacs.orgresearchgate.net

Recrystallization: Recrystallization is a highly effective method for purifying the crude solid product. The choice of solvent is critical for obtaining high-purity crystals.

Acetone: Has been successfully used to recrystallize this compound, yielding the final product. researchgate.net

Light Petroleum: This solvent has been used to crystallize the precursor, cholesteryl isonicotinate. uobasrah.edu.iq

Methanol (B129727): Used in the purification of related cholesterol derivatives. mdpi.com

Column Chromatography: For obtaining very high purity or when recrystallization is not sufficiently effective, column chromatography is employed. acs.orgchemicalforums.com

Stationary Phase: Silica gel is the most common stationary phase. chsjournal.orgacs.orguobasrah.edu.iq

Mobile Phase (Eluent): The choice of eluent depends on the polarity of the impurities. Common solvent systems include:

Hexane/Ethyl Acetate acs.org

Petroleum ether/Ethyl Acetate chsjournal.org

Benzene/Diethyl Ether uobasrah.edu.iq

Hexane/Dichloromethane/Ethyl Acetate acs.org

In some cases, this compound is used in the next synthetic step without extensive purification if TLC and NMR analyses show it to be sufficiently pure after a standard extraction work-up. researchgate.net

Scalability Considerations in Laboratory Synthesis

The scalability of a synthesis is a critical factor in a laboratory setting, influencing the choice of reagents, reaction conditions, and purification methods as the production volume increases from milligrams to grams. The synthesis of this compound and its subsequent use as a chemical intermediate present several scalability considerations.

Research indicates that the synthesis of this compound from cholesterol is scalable. For instance, a synthesis was successfully performed starting with 5.3 g (13.0 mmol) of cholesterol, which was then used in a subsequent reaction without chromatographic purification researchgate.net. This suggests that for certain applications, the crude this compound is of sufficient purity, which is a significant advantage in large-scale work as it eliminates a potentially time-consuming and costly purification step researchgate.net.

However, the reactivity of the tosylate group compared to other leaving groups can impact the scalability of subsequent reactions. In the synthesis of 3β-azido-5-cholestene, this compound was found to be less reactive than its mesylate counterpart nih.gov. The reaction using this compound required a larger excess of the Lewis acid catalyst (5 equivalents) and a longer reaction time to achieve an excellent yield, whereas the mesylate derivative reacted more efficiently under milder conditions nih.gov. This difference in reactivity is a key consideration for scaling up, as longer reaction times and the need for larger quantities of reagents can increase costs and complexity.

Purification is another major aspect of scalability. While some procedures utilize crude this compound, others require purification, typically via column chromatography nih.gov. As the scale of the reaction increases, chromatographic purification can become a bottleneck, requiring large volumes of solvents and stationary phase. Alternative purification methods, such as recrystallization, may be more suitable for larger quantities, provided a suitable solvent system can be found. The choice to purify or use the crude product directly often depends on the stringency of the subsequent reaction steps researchgate.netnih.gov.

The table below summarizes findings from various studies regarding the scale of reactions involving this compound or its direct precursors, providing insight into the practical aspects of its laboratory synthesis at different scales.

| Starting Material | Scale | Product | Yield | Purification Notes | Reference |

| Cholesterol | 5.3 g | This compound | Quantitative | Used without purification | researchgate.net |

| Cholesterol | 2.49 mmol | Cholesteryl tert-butyl acetate | Not specified | Chromatographic purification | mdpi.com |

| Cholesteryl mesylate | 1 mmol | 3β-azido-5-cholestene | 93% | Column chromatography | nih.gov |

| This compound | 1 mmol | 3β-azido-5-cholestene | Excellent | Column chromatography | nih.gov |

Mechanistic Investigations of Cholesteryl Tosylate Reactivity

Solvolysis Pathways of Cholesteryl Tosylate

Solvolysis of this compound, where the solvent acts as the nucleophile, proceeds through a complex mechanism involving carbocationic intermediates. smolecule.com The specific pathway and resulting products are highly dependent on the reaction conditions.

The solvolysis of this compound is generally described as proceeding via an SN1-type mechanism. beilstein-journals.org This process begins with the departure of the tosylate leaving group, a process that is often assisted by the solvent. This initial step is typically the slowest and therefore the rate-determining step of the reaction. libretexts.org The departure of the tosylate results in the formation of a carbocation at the C-3 position of the cholesterol backbone.

However, the simple formation of a classical secondary carbocation at C-3 does not fully account for the observed reaction rates and product distribution. The reaction is significantly accelerated by the participation of the double bond at C-5, a phenomenon known as anchimeric assistance or neighboring group participation. chemeurope.comcaltech.edu This participation leads to the formation of a non-classical, mesomerically stabilized homoallylic carbocation. caltech.edumdpi.com This intermediate is not a single structure but a resonance hybrid, with the positive charge delocalized between C-3 and C-6. This delocalization stabilizes the carbocation, lowering the activation energy for its formation and thus increasing the reaction rate compared to a system without such participation. chemeurope.com

The involvement of ion pairs is also a key feature of the SN1 mechanism. The initially formed carbocation and the tosylate anion can exist as a tight or contact ion pair (CIP), which can then dissociate into a solvent-separated ion pair (SSIP), and finally into free ions. chemeurope.com The presence of salts like lithium perchlorate (B79767) can influence the reaction rate by promoting the dissociation of these ion pairs. chemeurope.com

The homoallylic carbocation formed during the solvolysis of this compound is often referred to as the i-steroid or 3α,5α-cyclocholestan-6β-yl carbocation. nih.gov This non-classical ion is central to understanding the reactivity and product distribution of these reactions.

The primary evidence for homoallylic participation of the C-5 double bond comes from several key observations:

Rate Acceleration: The solvolysis of this compound is significantly faster than that of its saturated analog, cholestanyl tosylate, which lacks the C-5 double bond and cannot form a stabilized homoallylic cation. caltech.edu This rate enhancement is a hallmark of anchimeric assistance. chemeurope.com

Stereochemistry of Products: The reaction yields products with retention of configuration at C-3, which is inconsistent with a simple SN1 reaction at a chiral center that would be expected to lead to racemization. nih.govlibretexts.org It also produces rearranged products resulting from nucleophilic attack at C-6. nih.gov

Formation of Cyclopropane (B1198618) Ring: The formation of 3α,5α-cyclo-6β-substituted products (i-steroids) is direct evidence of the bonding interaction between C-3 and C-5. nih.govcdnsciencepub.com

This body of evidence strongly supports the formation of the bridged, non-classical i-steroid carbocation as a key intermediate. caltech.edu

The i-steroid carbocation can be attacked by nucleophiles at either C-3 or C-6. beilstein-journals.org The stereochemistry of these attacks is highly specific due to the structure of the intermediate:

Attack at C-3: Nucleophilic attack at the C-3 position occurs from the β-face of the steroid, leading to products with retention of the original 3β-configuration. This is because the α-face is shielded by the partial bond formed between C-5 and C-3 in the homoallylic cation. mdpi.comnih.gov

Attack at C-6: Nucleophilic attack at the C-6 position also occurs from the β-face, resulting in the formation of 6β-substituted-3α,5α-cyclosteroids (i-steroid derivatives). nih.gov The structure of the homoallylic cation favors the formation of the 6β-product over the 6α-product. nih.gov

The table below summarizes the typical products formed from the solvolysis of this compound in the presence of a nucleophile (Nu-H).

| Attack Position | Product | Stereochemistry |

| C-3 | Cholesteryl derivative | 3β-substitution (retention) |

| C-6 | i-Steroid derivative | 6β-substitution |

The ratio of products formed from the attack at C-3 versus C-6 is governed by the principles of kinetic and thermodynamic control. beilstein-journals.orglibretexts.org

Kinetic Control: Under conditions that favor kinetic control (e.g., irreversible conditions, often at lower temperatures), the major product is the one that is formed fastest. dalalinstitute.comwikipedia.org In the solvolysis of this compound, attack at C-6 is generally faster. beilstein-journals.orgnih.gov This is because the C-6 position in the mesomeric carbocation bears a greater degree of positive charge, making it more susceptible to initial nucleophilic attack. beilstein-journals.org The resulting i-steroid derivatives are therefore the kinetic products. beilstein-journals.org

Thermodynamic Control: Under conditions that allow for equilibrium to be established (e.g., reversible conditions, often under acidic catalysis or at higher temperatures), the major product is the most thermodynamically stable one. wikipedia.orglibretexts.org The 3β-substituted cholesteryl derivatives are more stable than the strained i-steroid products. beilstein-journals.orgmdpi.com Therefore, under thermodynamic control, the reaction favors the formation of the 3β-substituted product. beilstein-journals.org

This interplay between kinetic and thermodynamic control allows for the selective synthesis of either the cholesteryl or the i-steroid derivatives by careful choice of reaction conditions. beilstein-journals.orglibretexts.org

Formation and Reactivity of the i-Steroid (3α,5α-Cyclocholestan-6β-yl) Carbocation

Evidence for Homoallylic Participation

Nucleophilic Substitution Reactions Involving this compound

This compound serves as an excellent substrate for nucleophilic substitution reactions, largely due to the tosylate group being a very good leaving group. smolecule.comlibretexts.org The tosylate anion is stabilized by resonance, which facilitates its departure. libretexts.org

These reactions can be performed with a wide variety of nucleophiles, such as halides, azide (B81097) ions, amines, and alcohols, to produce a diverse range of 3β-substituted cholesterol derivatives and i-steroid derivatives. smolecule.comnih.govgoogle.com

SN2-type reactions: While the solvolysis is dominated by the SN1 pathway involving the i-steroid intermediate, direct SN2 displacement at C-3 can also occur, particularly with strong, unhindered nucleophiles in polar aprotic solvents. An SN2 reaction would lead to inversion of configuration at C-3, resulting in a 3α-substituted product. However, due to the significant rate acceleration from homoallylic participation, the SN1 pathway via the i-steroid cation is often the dominant mechanism, leading to retention of configuration at C-3. nih.govlibretexts.org

Reactions via the i-steroid intermediate: As discussed in the solvolysis section, many nucleophilic substitutions on this compound proceed through the formation of the 3α,5α-cyclocholestan-6β-yl carbocation. mdpi.com The subsequent nucleophilic attack can then occur at either C-3 (leading to retention of configuration) or C-6 (leading to the i-steroid product). nih.gov For example, reaction with sodium azide in refluxing methanol (B129727) can be used to prepare 6β-azido-3α,5-cyclo-5α-cholestane. nih.gov

The specific outcome of a nucleophilic substitution reaction on this compound depends on a delicate balance of factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of any catalysts. beilstein-journals.orgchemeurope.com

Intermolecular Nucleophilic Attack Patterns

The C-3 position of this compound is electrophilic and susceptible to attack by a variety of nucleophiles, leading to the displacement of the tosylate anion. These reactions, often proceeding via an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism depending on the conditions, are fundamental to the synthesis of diverse cholesterol derivatives. smolecule.com

Solvolysis is a primary example of intermolecular nucleophilic attack, where the solvent molecule itself acts as the nucleophile. acs.org The reaction of this compound in different solvent systems demonstrates the influence of the nucleophile on the product distribution. For instance, reaction in alcohols like ethanol (B145695) or methanol under buffered conditions typically yields the corresponding cholesteryl ethers, although rearrangements are a common competing pathway. beilstein-journals.orgkoreascience.kr Similarly, in the presence of water, hydrolysis occurs, and with amines, cholesteryl amides can be formed. smolecule.combeilstein-journals.org

More potent nucleophiles can also be employed. The reaction with azide ions has been used as a probe to investigate the degree of nucleophilic solvent assistance in solvolysis reactions. acs.org Other examples include the reaction with thiourea (B124793) to form cholesterylisothiuronium tosylate and the reaction with solketal (B138546) (isopropylidene glycerol) to produce cholesteryl glycerol, a crucial intermediate for glycerophospholipid synthesis. compadre.orgnih.govacs.org In a study aimed at producing steroid dimers, hydroquinone (B1673460) was used as a nucleophile, attacking the C-3 position of this compound. nih.gov

The kinetics of these reactions are closely monitored to elucidate the mechanism. First-order kinetics are often observed in solvolysis, indicating that the initial ionization of the tosylate is the rate-determining step. acs.org

| Solvent | Temperature (°C) | Rate Constant (k x 10⁵ s⁻¹) |

|---|---|---|

| 97% TFE | 25.0 | 151 |

| 90% TFE | 25.0 | 32.1 |

| 70% TFE | 25.0 | 5.88 |

| 50% TFE | 25.0 | 1.58 |

| 80% EtOH | 50.0 | 1.34 |

| 90% Dioxane | 50.0 | 0.126 |

| AcOH | 50.0 | 0.437 |

TFE = 2,2,2-Trifluoroethanol; EtOH = Ethanol; AcOH = Acetic Acid

Intramolecular Rearrangements and Cyclizations

Perhaps the most characteristic reaction of this compound is its propensity to undergo intramolecular rearrangement, a classic example of neighboring group participation. koreascience.kr During solvolysis, the π-electrons of the C5-C6 double bond participate in the departure of the tosylate leaving group. beilstein-journals.orgnih.gov This is known as homoallylic participation.

This participation leads to the formation of a non-classical, mesomerically stabilized homoallylic carbocation. beilstein-journals.orgbeilstein-journals.org This intermediate can be attacked by a nucleophile at two primary positions: C-3 or C-6. Attack at C-3 results in a standard substitution product with retention of the cholesterol skeleton. However, attack at C-6 leads to a significant intramolecular rearrangement, forming a cyclopropane ring between C-3 and C-5. nih.govcdnsciencepub.com This process is termed the "i-steroid rearrangement," and the resulting products are 3α,5α-cyclocholestane derivatives, commonly known as i-cholesterol (B1253834) derivatives. koreascience.krcdnsciencepub.com

The outcome of the reaction is highly dependent on the conditions. Under buffered solvolytic conditions, the irreversible attack at C-6 is often favored, leading to i-cholesterol derivatives as the major products. beilstein-journals.orgkoreascience.kr For example, solvolysis in various alcohols such as ethanol, 2-propanol, and ethylene (B1197577) glycol (mixed with acetone) yields the corresponding 6β-alkoxy-3α,5α-cyclocholestanes. koreascience.kr The use of thiol-containing solvents like mercaptoethanol can lead to almost quantitative yields of the rearranged 3α,5α-cyclosteroid product. koreascience.kr

| Solvent System | Major Product Type | Specific Product Example |

|---|---|---|

| Ethanol (with solid base) | i-Steroid | 6β-ethoxy-3α,5α-cyclocholestane |

| 2-Propanol (with solid base) | i-Steroid | 6β-isopropoxy-3α,5α-cyclocholestane |

| Benzyl (B1604629) alcohol | Cholesteryl Ether (No Rearrangement) | 3β-cholesteryl benzyl ether |

| Benzyl alcohol / Acetone (B3395972) (1:2) | i-Steroid | 6β-benzyloxy-3α,5α-cyclocholestane |

| Ethylene glycol / Acetone (1:2) | i-Steroid | 6β-hydroxyethoxy-3α,5α-cyclocholestane |

| Mercaptoethanol | i-Steroid | 3α,5α-cyclocholestan-6β-yl hydroxyethyl (B10761427) thioether |

Influence of Leaving Group and Counterion Effects on Reaction Kinetics

The kinetics of nucleophilic substitution and elimination reactions involving this compound are critically dependent on the nature of the leaving group and the surrounding ionic environment.

The p-toluenesulfonate (tosylate) group is an exceptionally good leaving group because its negative charge is well-stabilized by resonance, making it the conjugate base of a strong acid (p-toluenesulfonic acid). masterorganicchemistry.comlibretexts.org This facilitates the cleavage of the C-O bond. The reactivity of cholesteryl derivatives can be modulated by changing the leaving group. For instance, in reactions with trimethylsilyl (B98337) azide catalyzed by Lewis acids, cholesteryl mesylate is more reactive than this compound, which in turn is significantly more reactive than 3β-chloro-5-cholestene. nih.gov The less reactive tosylate required a greater excess of the Lewis acid and longer reaction times to achieve high yields compared to the mesylate. nih.gov

Role of Lewis Acids and Catalysis in this compound Transformations

Lewis acids and other catalysts play a pivotal role in activating this compound and directing the course of its reactions. By coordinating to the oxygen atom of the tosylate group, a Lewis acid can increase its leaving group ability, thereby accelerating the reaction rate and enabling transformations that might otherwise be sluggish. yolanda-rios.netresearchgate.net

The reaction of this compound with nucleophiles can be effectively promoted by Lewis acids. For example, the conversion of cholesteryl derivatives to 3β-azido-cholest-5-ene using trimethylsilyl azide is significantly enhanced by Lewis acids like boron trifluoride etherate (BF₃•OEt₂). nih.gov While the more reactive mesylate reacts efficiently with just two equivalents of BF₃•OEt₂, the less reactive this compound requires five equivalents and a longer reaction time to achieve a comparable high yield. nih.gov This demonstrates that Lewis acid catalysis can overcome the lower intrinsic reactivity of the tosylate compared to other leaving groups.

Heterogeneous catalysts are also effective. Montmorillonite (B579905) K10, a type of clay catalyst, has been successfully used to promote the reaction between this compound and hydroquinone to form O,O-1,4-phenylene-linked steroid dimers. nih.govmdpi.com The catalyst, which possesses both Brønsted and Lewis acid sites, significantly improves the yield of the desired dimer, with yields reaching up to 67% under optimized conditions. nih.govmdpi.com The catalytic activity was found to be highest when the catalyst was dried at high temperatures, suggesting that the active sites on the clay surface are crucial for the transformation. mdpi.com The use of the tosylate substrate was also found to suppress the formation of unwanted disteroidal ether byproducts that were observed when starting from free cholesterol. nih.gov

Applications of Cholesteryl Tosylate As a Versatile Synthetic Intermediate

Role in Nucleophilic Substitution Reactions

Cholesteryl tosylate readily undergoes nucleophilic substitution reactions where the tosylate group is displaced by a wide range of nucleophiles. smolecule.com This allows for the synthesis of a diverse array of cholesterol derivatives. For example, reaction with alcohols or amines can yield cholesteryl ethers or amides, respectively. smolecule.com It also undergoes solvolysis, where the solvent acts as the nucleophile. smolecule.comacs.org These reactions are fundamental in modifying the cholesterol structure to create compounds for various research applications, such as the study of lipid behavior and the development of drug delivery systems. chsjournal.orgsmolecule.com

Applications in Scientific Research

This compound's utility as a synthetic intermediate has led to its application in several areas of scientific research.

Synthesis of Other Cholesterol Derivatives

A primary application of this compound is as a starting material for the synthesis of other cholesterol derivatives. smolecule.com Its reactivity allows for the introduction of various functional groups at the 3β-position, leading to the creation of novel molecules with tailored properties. smolecule.com For instance, it can be used to synthesize cholesteryl glycerol, an important intermediate for preparing glycerophospholipids. smolecule.com Furthermore, it has been employed in the synthesis of cationic copolymers and other complex steroidal structures for materials science and biomedical applications. chsjournal.orgrsc.org

Role in Liquid Crystal Research

Cholesteryl derivatives are well-known for their liquid crystalline properties. chymist.comyoutube.com this compound and compounds derived from it have been investigated for their liquid crystal behavior. uobasrah.edu.iq Some cholesteric liquid crystals exhibit thermochromism, meaning they change color with temperature. mdpi.comnih.govrsc.org This property arises from the temperature-dependent pitch of the helical structure formed by the liquid crystal molecules. mdpi.com While this compound itself is a precursor, the derivatives synthesized from it can be designed to form liquid crystal phases with specific thermal and optical properties, making them useful for applications such as temperature sensors and display technologies. uobasrah.edu.iqresearchgate.net

Supramolecular Chemistry and Self Assembly of Cholesteryl Tosylate Derivatives

Design Principles for Cholesterol-Based Supramolecular Systems

The design of supramolecular systems based on cholesterol, including its tosylate derivatives, is guided by a set of core principles that leverage the molecule's intrinsic properties. These principles focus on harnessing non-covalent interactions to drive the spontaneous organization of molecules into well-defined, functional architectures. mdpi.comrsc.org

A primary design strategy involves the interplay of hydrophobic and hydrophilic interactions. The cholesterol moiety provides a bulky, hydrophobic scaffold, while the tosylate group, or other appended functionalities, can introduce hydrophilic or charged regions. This amphiphilicity is a key driver for self-assembly in aqueous environments. mdpi.comresearchgate.net The balance between the hydrophobic cholesterol part and the hydrophilic modifications dictates the resulting morphology of the self-assembled structures, such as micelles or vesicles. researchgate.netrsc.org

Another crucial principle is the exploitation of specific intermolecular forces like hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgacs.org For instance, the introduction of groups capable of forming hydrogen bonds can direct the assembly into fibrous networks, leading to the formation of organogels. acs.orgmdpi.com The chirality of the cholesterol molecule itself can also be a guiding factor, inducing helical structures in the resulting assemblies. mdpi.com

Furthermore, the design often incorporates responsive elements that allow the supramolecular system to react to external stimuli such as light, pH, or the presence of specific guest molecules. rsc.orgmdpi.com This is achieved by integrating photo-responsive units or pH-sensitive groups into the cholesterol derivative. The ability to control the assembly and disassembly of these systems through external triggers is a key aspect of their design for advanced applications. mdpi.com

Finally, the principle of hierarchical self-assembly is often employed, where initial small-scale assemblies serve as building blocks for larger, more complex structures. nih.govresearchgate.net This can be seen in the formation of nanorods from the aggregation of smaller micelles. nih.gov The careful design of the molecular building blocks, considering their shape, size, and interacting functionalities, allows for the programmed formation of these hierarchical architectures. mdpi.comresearchgate.net

Formation of Liposomal Structures and Micellar Assemblies

Cholesteryl tosylate and its derivatives, due to their amphiphilic nature, readily self-assemble in aqueous solutions to form various organized structures, most notably liposomes and micelles. researchgate.netrsc.org The formation of these assemblies is a thermodynamically driven process aimed at minimizing the unfavorable interactions between the hydrophobic cholesterol core and the surrounding water molecules. nih.gov

Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. In the context of cholesteryl derivatives, these molecules can be incorporated into phospholipid bilayers to form liposomes. nih.govmdpi.com While cholesterol itself is a crucial component for modulating the stability and fluidity of liposomal membranes, its derivatives, including those with a tosylate group, can also participate in bilayer formation. nih.gov The hydrophobic cholesterol tail embeds within the nonpolar interior of the bilayer, while the more polar tosylate headgroup or other modifications orient towards the aqueous phase. The formation of cationic liposomes, often used in gene delivery, involves the co-assembly of a cationic cholesterol derivative with a neutral helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). nih.govmdpi.com

Micellar assemblies are another common outcome of the self-assembly of cholesterol-based amphiphiles. Micelles are typically spherical aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic headgroups form the outer shell, interacting with the aqueous environment. mdpi.comresearchgate.net Amphiphilic polymers bearing cholesteryl moieties have been shown to form various micellar morphologies, including spherical, star-like, and even cubic shapes, depending on the polymer concentration and architecture. mdpi.com The critical micelle concentration (CMC) is a key parameter that defines the concentration above which micelle formation occurs. researchgate.net For some cholesterol-modified polymers, the CMC can be significantly lower than that of the unmodified polymer, indicating a strong tendency for self-assembly driven by the hydrophobic cholesterol group. researchgate.net The transition from micelles to vesicles can sometimes be induced by changes in concentration or pH. researchgate.net

The specific type of aggregate formed—whether it be a liposome, micelle, or another structure like a nanorod or tubule—is governed by the molecular geometry and the balance between the hydrophobic and hydrophilic portions of the molecule, often described by the critical packing parameter. rsc.orgacs.org

Interactions with Cyclodextrins and Host-Guest Chemistry

The hydrophobic cavity of cyclodextrins (CDs) makes them ideal hosts for the nonpolar cholesterol moiety of this compound and its derivatives, leading to the formation of inclusion complexes through host-guest interactions. nih.govnih.gov This interaction is primarily driven by the displacement of high-energy water molecules from the CD cavity, a classic hydrophobic effect. nih.gov

The stoichiometry and stability of these host-guest complexes can be influenced by several factors, including the size of the cyclodextrin (B1172386) cavity (α-, β-, or γ-CD) and any chemical modifications on either the host or the guest. nih.govfrontiersin.org For instance, methylated β-cyclodextrins have demonstrated higher mechanical stability when complexed with cholesterol compared to native β-CD. nih.gov Molecular simulations have suggested that the cholesterol molecule preferentially enters the wider opening of the cyclodextrin with its hydroxyl group (or a derivative thereof) leading the way. nih.gov

This host-guest interaction can be harnessed to modulate the self-assembly of cholesterol derivatives. nih.gov The encapsulation of the hydrophobic cholesterol tail by a cyclodextrin can disrupt the amphiphilic balance of the molecule, potentially leading to the disassembly of larger aggregates like micelles or liposomes. nih.gov This responsiveness to the presence of a guest molecule is a key feature of supramolecular systems and can be used to design stimuli-responsive materials. nih.govfrontiersin.org

Furthermore, the formation of these inclusion complexes can be used for various applications. For example, cyclodextrins have been employed to remove cholesterol from cell membranes. nih.gov In the context of materials science, polymers containing cyclodextrin units can form hydrogels or nanoparticles through host-guest interactions with hydrophobically modified molecules, including cholesterol derivatives. nih.gov

The table below summarizes key aspects of the interaction between cholesterol derivatives and cyclodextrins.

| Feature | Description |

| Driving Force | Primarily hydrophobic interactions, involving the displacement of water from the CD cavity. nih.gov |

| Orientation | Cholesterol typically enters the CD cavity with its polar head group first. nih.gov |

| Modulation | The stability of the complex can be tuned by modifying the CD (e.g., methylation). nih.gov |

| Effect on Self-Assembly | Can induce the disassembly of aggregates by sequestering the hydrophobic cholesterol tail. nih.gov |

| Applications | Drug delivery, biomembrane modulation, and the creation of stimuli-responsive materials. nih.govnih.govpku.edu.cn |

Self-Assembly Mechanisms of Cholesterol-Modified Amphiphiles

The self-assembly of cholesterol-modified amphiphiles into various supramolecular structures is governed by a complex interplay of non-covalent forces and the inherent molecular architecture of the building blocks. researchgate.netrsc.org The primary driving force is the hydrophobic effect, which compels the water-insoluble cholesterol moieties to aggregate and minimize their contact with the aqueous solvent. nih.gov This initial hydrophobic collapse is then refined by other interactions to form well-defined morphologies. rsc.org

Several mechanisms contribute to the formation of these assemblies:

Hydrophobic Interactions: As the fundamental driving force, the strong tendency of the rigid, bulky cholesterol groups to avoid water leads to their aggregation, forming the core of micelles or the hydrophobic domain of bilayers. rsc.orgnih.gov

Hydrogen Bonding: When the amphiphile contains suitable functional groups (e.g., amides, urethanes), hydrogen bonding can provide directionality and stability to the assembly, often leading to the formation of one-dimensional structures like fibers and tubules. rsc.orgacs.org

π-π Stacking: If aromatic moieties are incorporated into the design of the cholesterol derivative, π-π stacking interactions can further stabilize the self-assembled structures. rsc.org

Hierarchical Assembly: Complex structures are often formed through a stepwise process. For instance, spherical micelles might first form and then subsequently aggregate under specific conditions (like a change in pH or temperature) to form one-dimensional nanorods or other higher-order structures. nih.gov

The final morphology of the self-assembled structure—be it spherical micelles, cylindrical aggregates, vesicles (liposomes), or planar bilayers—is largely determined by the critical packing parameter (CPP) . acs.orgoup.com The CPP relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail. Different CPP values favor different geometries, allowing for a degree of predictability in the design of these amphiphiles. oup.com For example, a cone-shaped molecule (high headgroup area relative to the tail) tends to form micelles, while a cylindrical shape favors the formation of bilayers. oup.com

In the case of cholesterol-containing polymers, both intramolecular and intermolecular associations of the cholesterol groups occur. researchgate.net At low concentrations, intramolecular association can lead to the collapse of single polymer chains into unimolecular micelles. As the concentration increases, intermolecular associations become more prevalent, leading to the formation of larger aggregates and potentially hydrogels. researchgate.net

This compound Derivatives in Gene Delivery System Design (focused on the chemical construct and mechanism)

This compound serves as a key intermediate in the synthesis of cationic lipids designed for non-viral gene delivery. mdpi.comresearchgate.net The design of these delivery vectors, or "chemical constructs," leverages the unique properties of the cholesterol backbone to create amphiphilic molecules capable of complexing with and transporting nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) into cells. nih.govmdpi.com

Chemical Construct:

A typical cationic lipid derived from this compound consists of three essential components:

A Hydrophobic Anchor: The cholesterol moiety provides a rigid, hydrophobic domain that is crucial for the lipid's ability to self-assemble and integrate into lipid bilayers, such as the cell membrane and the liposomal carrier itself. mdpi.com Its biocompatibility and role as a natural component of cell membranes are advantageous, often resulting in lower toxicity compared to synthetic hydrophobic tails. mdpi.com

A Linker: A spacer group connects the hydrophobic cholesterol anchor to the cationic headgroup. The nature of the linker bond (e.g., ether, ester, carbamate, amide) is critical as it influences the chemical stability and biodegradability of the cationic lipid. researchgate.netacs.org For instance, ether linkages are generally more stable to hydrolysis than ester linkages, which can lead to more robust liposomal formulations. researchgate.netacs.org this compound is a versatile precursor because the tosylate is an excellent leaving group, facilitating the attachment of various linkers via nucleophilic substitution, often starting with a reaction with a diol like 1,6-hexanediol (B165255) to introduce an ether-linked spacer. mdpi.com

A Cationic Headgroup: This positively charged moiety is responsible for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.gov This interaction leads to the condensation of the nucleic acid into a compact, protected structure within a lipoplex (a complex of cationic liposomes and nucleic acid). nih.gov The headgroup is often derived from amino acids like lysine (B10760008) or histidine, or from polyamines. nih.govmdpi.com Histidine-containing headgroups are of particular interest because the imidazole (B134444) ring has a pKa around 6.0, allowing it to become protonated in the acidic environment of the endosome, a mechanism thought to facilitate endosomal escape. nih.gov

Mechanism of Gene Delivery:

The process of gene delivery using liposomes formulated with cholesteryl-derived cationic lipids generally follows these steps:

Lipoplex Formation: The cationic lipids are typically mixed with a neutral helper lipid, such as DOPE, to form cationic liposomes. nih.govmdpi.com When these liposomes are mixed with nucleic acids in an aqueous solution, they spontaneously self-assemble into lipoplexes through electrostatic interactions. The nucleic acid is condensed and encapsulated, protecting it from degradation by nucleases in the bloodstream. nih.gov

Cellular Uptake: The positively charged surface of the lipoplex facilitates its interaction with the negatively charged proteoglycans on the cell surface, promoting cellular uptake, primarily through endocytosis. researchgate.net

Endosomal Escape: Once inside the cell within an endosome, the lipoplex must escape into the cytoplasm before the endosome fuses with a lysosome, which would lead to the degradation of the nucleic acid cargo. This is a major barrier to efficient gene delivery. The "proton sponge" effect is a proposed mechanism for endosomal escape, particularly for lipids containing residues like histidine. nih.gov As the endosome acidifies, the imidazole rings of histidine become protonated, leading to an influx of chloride ions and water, causing the endosome to swell and eventually rupture, releasing the lipoplex into the cytoplasm. nih.gov The fusogenic properties of the helper lipid DOPE also contribute to the destabilization of the endosomal membrane. nih.gov

Cargo Release and Nuclear Entry: In the cytoplasm, the nucleic acid must dissociate from the cationic lipid to become active. The condensed structure of the lipoplex unpacks, releasing the genetic material. For gene expression to occur, plasmid DNA must then be transported into the nucleus.

Cholesterol-based cationic lipids, synthesized from precursors like this compound, represent a versatile and effective platform for designing non-viral gene delivery systems due to their biocompatibility, structural stability, and tunable properties. mdpi.com

Role of Cholesteryl Derivatives in Biomembrane Mimicry and Model Systems

Cholesteryl derivatives, including this compound and related compounds, play a significant role in the field of biomembrane mimicry. They are used to create artificial model systems that replicate certain structural and functional aspects of natural cell membranes. cas.cznih.gov These models are invaluable for studying fundamental biological processes that are difficult to investigate in the complex environment of a living cell. cas.cznih.gov

The primary reason for using cholesterol and its derivatives in these models is their fundamental role in animal cell membranes. cas.cznih.gov Cholesterol itself modulates membrane fluidity, permeability, and mechanical properties, and it is involved in the formation of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids. rsc.orgcas.cz By incorporating cholesterol derivatives into artificial bilayers, researchers can systematically study these effects.

One common application is in the creation of model lipid membranes , such as giant unilamellar vesicles (GUVs) or supported lipid bilayers. rsc.orgcas.cz Incorporating cholesterol derivatives allows for the investigation of:

Membrane Fluidity and Order: Cholesterol is known to have a dual effect on membranes: it decreases fluidity (increases order) in the liquid-crystalline state and increases fluidity (decreases order) in the gel state. acs.org Derivatives can be used to probe how modifications to the cholesterol structure affect this ordering behavior.

Lipid Raft Formation: Fluorescently labeled cholesterol analogs are used to visualize the formation and dynamics of cholesterol-rich domains in model membranes, providing insights into the principles of membrane organization. nih.govmdpi.com

Protein-Lipid Interactions: Membrane proteins are often studied in reconstituted systems. Since the function of many membrane proteins is dependent on the presence of cholesterol, derivatives like cholesteryl hemisuccinate (CHS) are often used to replace cholesterol during protein crystallization and functional studies, as they can mimic cholesterol's properties while offering improved solubility or handling characteristics. cas.czresearchgate.net

However, it is crucial to establish how well a derivative "mimics" natural cholesterol. Studies using techniques like atomistic molecular dynamics simulations are employed to compare the effects of a derivative, such as protonated CHS, with those of cholesterol on membrane properties like area per lipid, bilayer thickness, and acyl chain order. cas.czresearchgate.net Such studies have shown that while some derivatives are faithful mimics, others can alter membrane properties significantly. cas.cz

For example, fluorescent cholesterol analogs like dehydroergosterol (B162513) (DHE) and naphthalimide-containing probes have been developed to track cholesterol's behavior and distribution within model membranes and living cells. nih.govmdpi.com The design of these probes is critical; the fluorescent tag must not unduly perturb the molecule's ability to partition into lipid domains and interact with other membrane components in a manner similar to native cholesterol. mdpi.com

In essence, cholesteryl derivatives serve as versatile tools in biomembrane mimicry, enabling the construction of simplified, controllable model systems to dissect the complex roles of cholesterol in membrane structure, organization, and function. cas.cznih.gov

Theoretical and Computational Studies of Cholesteryl Tosylate and Its Reactions

Quantum Chemical Calculations on Reaction Pathways and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. recercat.catnih.gov For reactions involving cholesteryl tosylate, these methods can map out the potential energy surface for competing pathways, such as S_N1, S_N2, and the i-steroid rearrangement.

A central aspect of these calculations is the location and characterization of transition states—the highest energy points along a reaction coordinate. nih.gov By calculating the energy of reactants, intermediates, transition states, and products, a free energy profile for the reaction can be constructed. For instance, in a proposed stepwise pathway, DFT calculations can determine the energy barriers for the initial cleavage of the N-O bond, formation of an intermediate, and subsequent C-C bond cleavage. nih.gov Such calculations have been applied to understand complex rearrangements in other steroidal systems. For example, in the acid-catalyzed rearrangement of cholesta-2,4,6-triene, molecular mechanics calculations, a simpler computational method, were used to assess the relative stabilities of various cationic intermediates, helping to rationalize the formation of the observed aromatic steroid products. unige.ch

Similarly, DFT computations have been employed to investigate the mechanism of a controlled retro-i-steroid rearrangement of steroidal trichloroacetimidates, which proceeds through related cationic intermediates. chemsoc.org.cn These studies simulate the reaction pathways, identify the structures of intermediates and transition states, and calculate their corresponding Gibbs free energies to understand how catalysts and reaction conditions influence the outcome. chemsoc.org.cn Although direct DFT studies on this compound solvolysis are not widely published, these related investigations demonstrate the methodology's power to unravel the mechanistic details of carbocation-mediated steroid reactions, including the crucial i-steroid rearrangement. The calculations can distinguish between concerted and stepwise mechanisms and identify the lowest energy pathway, which is presumed to be the dominant reaction route. nih.gov

Conformational Analysis of this compound and Intermediates

The reactivity and stereochemical outcome of reactions involving this compound are heavily dependent on the three-dimensional shapes, or conformations, of the reactant and its transient intermediates. Computational methods are essential for exploring the conformational landscape of these species.

Conformational analysis can be performed using various techniques, from systematic searches with molecular mechanics (MM) force fields to more sophisticated molecular dynamics (MD) simulations. csic.es For the this compound molecule, these methods can identify the preferred orientations of the bulky tosylate group relative to the steroid's A/B ring junction and the flexible side chain. MD simulations, in particular, allow the molecule to explore its potential energy surface over time, providing a dynamic picture of its conformational flexibility. csic.estandfonline.com

Of critical importance is the conformational analysis of the reaction intermediates, primarily the cholesteryl cation formed upon departure of the tosylate leaving group. The stability and shape of this carbocation dictate the subsequent reaction steps. Computational studies on related systems, such as the cholesteryl ester transfer protein (CETP), have used MD simulations to study the conformational changes of cholesteryl esters within a protein environment. escholarship.orgnih.gov Similarly, MD simulations have been used to study the conformation of isolated cholesterol in various solvents, which provides insight into the behavior of the steroid skeleton. rsc.org

Furthermore, computational simulations have been used to explore how the binding of cholesteryl esters influences the conformation of proteins like human CD1c. pnas.orgsoton.ac.uk These studies reveal that the sterol's alkyl chain and ester group can adopt various conformations within a binding pocket, and these conformations can be modeled and analyzed computationally. pnas.org Such approaches could be directly applied to understand the conformational preferences of the cholesteryl cation and the subsequent i-steroid cation intermediate, which are key to explaining the retention of configuration observed in many of its substitution reactions. researchgate.net

Molecular Dynamics Simulations of Solvolysis and Rearrangement Processes

Molecular Dynamics (MD) simulations offer a powerful lens to view the dynamic evolution of a chemical reaction in its solvent environment. For the solvolysis of this compound, MD simulations can model the entire process, from the dissociation of the tosylate anion to the interaction of the resulting carbocation with solvent molecules and its subsequent rearrangement.

All-atom MD simulations place the this compound molecule in a "box" filled with explicit solvent molecules, such as methanol (B129727) or water, and calculate the forces between all atoms over time using classical mechanics. escholarship.orgrsc.orgnih.gov This allows researchers to track the trajectory of each atom, observing key events like the breaking of the C-O bond, the diffusion of the tosylate ion away from the steroid, and the approach of solvent molecules to the carbocation.

While specific MD simulations of this compound solvolysis are not prominent in the literature, studies on analogous systems provide a clear blueprint. For example, MD simulations have been extensively used to study cholesteryl esters and cholesterol in various environments, from lipid bilayers to protein complexes. escholarship.orgnih.govnih.govnih.gov These simulations provide detailed information about the structural flexibility, diffusion, and intermolecular interactions of the cholesterol moiety. nih.govnih.gov For instance, simulations of cholesterol in solvents of varying polarity have shed light on how the hydrophilic and hydrophobic parts of the molecule interact with the surrounding medium. rsc.org

Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations represent a more advanced approach. In this hybrid method, the reacting center (e.g., the C3 carbon and the tosylate group) is treated with high-level quantum mechanics, while the rest of the steroid and the solvent are treated with more computationally efficient molecular mechanics. researchgate.net This approach has been used to study methanol at an air-water interface, capturing the detailed electronic changes during interactions. researchgate.net Applying this to this compound solvolysis in methanol would provide a highly accurate model of the bond-breaking and bond-forming events, the role of individual solvent molecules in stabilizing the transition state and intermediates, and the dynamics of the i-steroid rearrangement. nih.govmdpi.com

Prediction of Stereoselectivity and Regioselectivity in this compound Reactions

A hallmark of this compound chemistry is its high degree of stereoselectivity and regioselectivity, often leading to products with retention of configuration at the C3 position due to the i-steroid rearrangement. Computational modeling is a key tool for understanding and predicting these outcomes.

The prediction of selectivity arises from comparing the activation energies of different possible reaction pathways. rsc.org For this compound, a nucleophile can attack the C3 carbon from the α-face (leading to inversion) or the β-face (leading to retention). Alternatively, the reaction can proceed through the i-steroid mechanism, which also results in retention. By calculating the transition state energies for each of these competing pathways, computational models can predict which one is energetically favored.

For example, the reaction of this compound with organocuprates is known to proceed with retention of configuration, which is consistent with the participation of the double bond and skeletal rearrangement. researchgate.net Computational studies can model the intermediates and transition states involved in this process to explain this stereospecificity. DFT calculations are particularly well-suited for this, as they can accurately model the electronic structure of transition states and intermediates, revealing the subtle steric and electronic effects that govern the reaction's course. nih.govcore.ac.uk

While direct computational predictions for the full range of this compound reactions are scarce, the methodologies are well-established. For instance, DFT calculations have been used to elucidate the origin of regioselectivity in epoxide ring-opening reactions and stereospecificity in S_N2 reactions. sit.edu.cnresearchgate.net Machine learning models are also emerging as powerful tools for predicting the outcomes of chemical reactions, including regio- and site-selectivity, by learning from large datasets of known reactions. rsc.org Such models could, in principle, be trained to predict the products of reactions involving this compound and other functionalized steroids.

Computational Modeling of Supramolecular Interactions Involving Cholesteryl Derivatives

Cholesteryl derivatives are well-known for their ability to participate in the formation of ordered, non-covalent assemblies, a field known as supramolecular chemistry. nih.govnih.gov Computational modeling is essential for understanding the structure, stability, and formation mechanisms of these complex systems at the molecular level. nih.govresearchgate.net

Computational methods like molecular dynamics (MD) and DFT are used to investigate the non-covalent interactions—such as van der Waals forces, hydrogen bonds, and π-π stacking—that drive the self-assembly of cholesteryl derivatives into larger structures like liquid crystals, gels, or molecular aggregates. csic.esresearchgate.netdokumen.pub For example, MD simulations can model the packing of cholesteryl-based polyesters to understand how their molecular shape leads to the formation of a cholesteric mesophase. csic.es

While specific computational studies on the supramolecular chemistry of this compound are not widely documented, the principles derived from studies of other cholesterol derivatives are directly applicable. The rigid steroid core, flexible tail, and the polar headgroup (in this case, the tosylate ester) are the key components that dictate self-assembly. DFT calculations can be used to quantify the strength of intermolecular interactions, such as the potential for the aromatic tosyl group to engage in π-stacking or other electrostatic interactions. dokumen.pubjyu.fi

MD simulations can model the aggregation process itself, showing how individual molecules come together in solution to form larger, ordered structures. researchgate.net These models can provide high-resolution insights into the final structure of the assembly and the key interactions that stabilize it. researchgate.net By integrating computational modeling with experimental data, researchers can build and refine models of supramolecular structures, accelerating the design and discovery of new materials based on cholesteryl derivatives. nih.govnih.gov

Advanced Analytical Methodologies in Cholesteryl Tosylate Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Probing

Spectroscopy is a cornerstone in the analysis of cholesteryl tosylate, providing detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical characterization of this compound. Both ¹H and ¹³C NMR are employed to confirm the successful tosylation of cholesterol and to assign the stereochemistry of the molecule.

In ¹H NMR spectra of cholesteryl derivatives, characteristic signals confirm the presence of the cholesterol framework. These include singlets for the methyl protons (H18 and H19) and distinct multiplets for protons on the steroid rings and side chain. chsjournal.org The successful attachment of the tosyl group is confirmed by the appearance of signals corresponding to the aromatic protons of the p-toluenesulfonyl group and a downfield shift of the H3 proton signal, indicating its attachment to the electron-withdrawing sulfonate ester. chsjournal.org

¹³C NMR, often in conjunction with experiments like Attached Proton Test (APT), provides further structural confirmation. chsjournal.org The APT experiment distinguishes between carbons with odd and even numbers of attached protons, facilitating the assignment of the complex cholesterol skeleton. chsjournal.org The spectrum will show peaks corresponding to the cholesterol carbons, the carbons of the tetraethyleneglycol-derived spacer (if present), and the p-toluenesulfonyl group. chsjournal.org Researchers have used advanced 2-D NMR techniques, such as HSQC, to completely assign all proton and carbon signals in complex cholesteryl esters, which is a methodology directly applicable to this compound for a definitive structural map. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Data for Cholesteryl Derivatives

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H18, H19 | Varies | Singlet | Characteristic methyl signals of the cholesterol core. chsjournal.org |

| H3 | ~4.5 | Multiplet | Shifted downfield upon esterification/tosylation compared to cholesterol. chsjournal.org |

| H6 | Varies | Multiplet | Vinylic proton in the B-ring of the cholesterol structure. chsjournal.org |

| Aromatic (Tosyl) | 7.3-7.8 | Doublets | Protons on the p-substituted benzene (B151609) ring of the tosyl group. chsjournal.org |

This table is illustrative and actual chemical shifts can vary based on solvent and specific derivative structure.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful technique for analyzing this compound, particularly for monitoring the progress of reactions such as solvolysis and for identifying the resulting products. gla.ac.uknih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. nih.govbiorxiv.org

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization methods for analyzing cholesteryl derivatives. researchgate.netrsc.org In ESI-MS, cholesteryl derivatives often form protonated molecules [M+H]⁺ or adducts with ions like lithium [M+Li]⁺ or ammonium (B1175870) [M+NH₄]⁺, which can enhance ionization and provide lipid-class-specific fragmentation. nih.govresearchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) is used to fragment these parent ions to obtain structural information. nih.gov A characteristic fragmentation pattern for cholesteryl esters involves the neutral loss of the cholestene moiety (loss of 368.5 Da), which can be used in neutral loss scans to specifically detect this class of compounds. nih.gov Other common fragment ions observed in the analysis of cholesteryl derivatives include [Cholestene]⁺. researchgate.net This precise mass information is critical for confirming the identity of reaction products and intermediates. For instance, in solvolysis studies of this compound, MS can identify the various rearranged alcohol products formed. gla.ac.uk Multiple Reaction Monitoring (MRM) is a highly sensitive and specific MS technique that can be used for quantitative analysis by targeting known precursor-to-product ion transitions. axispharm.com

UV-Vis and Fluorescence Spectroscopy for Interaction Studies

UV-Vis and fluorescence spectroscopy are valuable for studying the interactions of cholesterol and its derivatives with other molecules, such as proteins or within membranes. jabsonline.orgbiocompare.com While this compound itself is not intrinsically fluorescent, these techniques become relevant when studying its interaction with fluorescent systems or when it is part of a fluorescently labeled assembly.

UV-Vis spectroscopy can monitor changes in the absorbance spectrum of a system upon interaction. For example, the interaction of cholesterol with human serum albumin (HSA) has been shown to increase the absorbance of HSA, indicating a binding event. jabsonline.org Similar principles would apply to studying the binding of liposomes containing this compound to proteins.

Fluorescence spectroscopy offers higher sensitivity for studying molecular interactions. biocompare.comdrawellanalytical.com It can be used to monitor the quenching of intrinsic protein fluorescence (e.g., from tryptophan residues) upon binding of a cholesterol-containing species, which provides information on binding constants and mechanisms. jabsonline.org In studies involving fluorescently-labeled cholesterol analogs, changes in the fluorescence emission spectrum (e.g., wavelength shifts, changes in intensity or anisotropy) can provide insights into the local environment, such as membrane polarity and fluidity. science.gov These methods could be applied to understand how the presence of this compound in a lipid bilayer affects membrane properties or its interaction with membrane-associated proteins.

Chromatographic Methods for Purification and Reaction Analysis

Chromatography is essential for the separation, purification, and analytical assessment of this compound and related reaction mixtures.

High-Performance Liquid Chromatography (HPLC) in Derivatization Studies

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of this compound and its reaction products, especially in derivatization studies. nih.govanimbiosci.org Reversed-phase HPLC, using columns like C18 (ODS), is commonly employed to separate cholesteryl esters based on their hydrophobicity. nih.gov

In the context of derivatization, HPLC is used to monitor the conversion of cholesterol to this compound and to isolate the final product. It is also crucial for analyzing the products of subsequent reactions, such as nucleophilic substitution or solvolysis. For example, after reacting this compound with a nucleophile, HPLC can separate the desired product from unreacted starting material and any side products. mdpi.com

The choice of mobile phase, typically mixtures of solvents like acetonitrile, isopropanol, or methanol (B129727), is optimized to achieve baseline separation of all components. nih.govanimbiosci.org Detection is often performed using a UV detector, as the tosyl group provides a strong chromophore, or more advanced detectors like evaporative light scattering detectors (ELSD) or mass spectrometers (LC-MS) for compounds lacking a UV chromophore. nih.govnih.gov HPLC methods provide a robust way to quantify individual cholesteryl esters and their derivatives, avoiding the need for the derivatization steps often required for gas chromatography. nih.gov

Table 2: Typical HPLC Parameters for Cholesteryl Ester Analysis

| Parameter | Typical Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (ODS) | nih.gov |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Isopropanol mixtures | nih.gov |

| Detection | UV (e.g., 210 nm), Diode Array Detector (DAD), MS | nih.govscirp.org |

| Application | Separation and quantification of free cholesterol and cholesteryl esters | nih.gov |

Gas Chromatography (GC) for Purity and Product Distribution Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a high-resolution technique used for assessing the purity of this compound and for determining the product distribution in its reactions. scirp.orgnih.gov Due to the low volatility of this compound, analysis often requires high temperatures, and sometimes derivatization is performed to increase volatility and thermal stability, though this is more common for cholesterol itself. nih.govnih.gov

GC analysis is highly effective for separating complex mixtures of sterols and their derivatives. mdpi.com In the context of a reaction involving this compound, GC can provide a quantitative measure of the starting material, the desired product, and any byproducts, thus giving a clear picture of the product distribution. nih.gov For example, in a solvolysis reaction, GC-MS can be used to separate and identify the different isomeric alcohol products formed. gla.ac.uk

The choice of a suitable capillary column, such as one with a 5% phenylsilicon stationary phase, is critical for achieving good separation. researchgate.net The use of an internal standard allows for accurate quantification of the components in the mixture. aocs.org GC-MS provides definitive identification of the separated components through their characteristic mass spectra and retention times, making it an essential tool for quality control and mechanistic studies. nih.govmdpi.com

Advanced Hyphenated Techniques in this compound Characterization

The precise characterization of this compound and related compounds, particularly within complex biological matrices, necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation method with a detection method, are indispensable in modern research for providing both qualitative and quantitative data with high sensitivity and selectivity. Among these, mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC) stands out as a powerful tool. These techniques are crucial for elucidating the behavior of this compound in various environments, including its potential metabolic fate in in vitro systems and for analyzing its broader class of sterol derivatives.

LC-MS/MS for Complex Mixture Analysis and Metabolite Profiling (in vitro context)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier analytical technique for the analysis of complex lipid mixtures. researchgate.netnih.gov Its application is particularly relevant for this compound, a nonpolar lipid that can be challenging to analyze. nih.govamericanpharmaceuticalreview.com The hydrophobicity, chemical inertness, and poor ionization of neutral lipids like cholesteryl esters have historically presented challenges for LC-MS method development. nih.govbiorxiv.org However, modern reverse-phase LC-MS methods have been developed that are compatible with high-throughput lipidomics strategies, enabling the robust identification and quantification of cholesterol and cholesteryl esters from biological samples. nih.govbiorxiv.org

In the context of in vitro studies, such as those involving cell cultures or enzymatic assays, LC-MS/MS is invaluable for metabolite profiling. mdpi.com It allows researchers to track the fate of a parent compound and identify its metabolites. For cholesteryl esters, LC-MS analysis often relies on the formation of quasi-stable ammonium adducts ([M+NH₄]⁺) in the positive ion mode when using common mobile phase additives like ammonium formate (B1220265) or acetate. biorxiv.orgbiorxiv.org This adduct can be unstable and spontaneously lose ammonia (B1221849) to generate a signature fragment ion corresponding to the dehydrated sterol core, which is then detected. biorxiv.orgbiorxiv.org

Tandem mass spectrometry (MS/MS) is essential for confirming the identity of these lipids in complex mixtures. biorxiv.org By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. For cholesteryl esters, a signature MS/MS fragment corresponding to the dehydrated cholesterol backbone (m/z 369.351) is consistently observed and serves as a key identifier. biorxiv.orgresearchgate.net This approach provides high confidence in the identification and allows for clear differentiation from other lipid classes.

Recent research has focused on developing sensitive and robust reverse-phase LC-MS methods to quantify cholesterol and its esters in various mammalian cells and tissues, providing a comprehensive picture of their content and diversity. nih.govbiorxiv.org These methods are directly applicable to in vitro studies of this compound to understand its stability, uptake, and potential enzymatic or non-enzymatic transformation within a biological system.

Table 1: Representative LC-MS/MS Parameters and Findings for Cholesteryl Ester Analysis This table is interactive. Click on the headers to sort the data.

| Analyte Class | Methodology | Ionization Mode | Key Adduct/Ion (m/z) | Signature MS/MS Fragment (m/z) | Research Context | Reference |

|---|---|---|---|---|---|---|

| Cholesteryl Esters | Reverse-Phase LC-MS/MS | Positive ESI | [M+NH₄]⁺ | 369.351 (dehydrated cholesterol) | Lipidomics profiling in mammalian cells and tissues. | biorxiv.orgresearchgate.net |

| Cholesterol | Reverse-Phase LC-MS | Positive ESI | [M+NH₄]⁺ | 369.352 (dehydrated cholesterol, from in-source fragmentation) | Lipidomics profiling. | biorxiv.orgbiorxiv.org |

| Cholesterol & Cholesteryl Esters | Normal-Phase LC/APCI-MS | APCI | [M-H₂O+H]⁺ (m/z 369 for Cholesterol) | Not specified | Analysis of lipid accumulation in macrophage foam cells (in vitro). | americanpharmaceuticalreview.com |

| Complex Lipids (including CEs) | Normal-Phase HPLC-MS followed by Reverse-Phase LC-MS/MS | Not specified | Not specified | Not specified | Analysis of human lipoprotein-associated lipids. | researchgate.netnih.gov |

GC-MS for Quantitative and Qualitative Analysis of Sterol Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of sterols and their derivatives. mdpi.com It offers excellent chromatographic resolution and is highly effective for both identifying (qualitative) and measuring the amount (quantitative) of these compounds. mdpi.comnih.gov

For qualitative analysis, the mass spectrometer fragments the analyte molecules after ionization (typically electron ionization), producing a unique mass spectrum that acts as a chemical fingerprint. mdpi.com This spectrum can be compared to libraries of known compounds for positive identification. For instance, the trimethylsilyl (B98337) (TMS) ether derivative of cholesterol yields a characteristic molecular ion peak ([M]⁺) at m/z 458, which is used for its identification. researchgate.net

However, free sterols like cholesterol are not sufficiently volatile or thermally stable for direct GC analysis. Therefore, a critical step in the analytical workflow is derivatization, which converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable ethers or esters. mdpi.com The most common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form TMS derivatives. pubcompare.airesearchgate.net This process is essential for achieving good peak shape and sensitivity. mdpi.com

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. mdpi.com Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few characteristic ions of the target analyte. This dramatically increases sensitivity and selectivity, allowing for the accurate quantification of sterols even at very low concentrations in complex matrices like plasma. mdpi.com Method validation for quantitative analysis typically involves establishing the limit of quantification (LOQ), linearity, precision, and accuracy. nih.gov For example, a high-temperature GC-MS method for analyzing 18 different sterols reported LOQs ranging from 0.01 to 10.0 µg/ml with high linearity (r² > 0.98). nih.gov

While powerful, GC-MS analysis of sterols can be limited by the need for cumbersome and time-consuming sample preparation and derivatization steps. biorxiv.org

Table 2: GC-MS Analysis Parameters for Sterol Derivatives This table is interactive. Click on the headers to sort the data.

| Analyte Class | Derivatization Method | Key Characteristic Ion (m/z) | GC Column Example | Research Application | Reference |

|---|---|---|---|---|---|

| Cholesterol | Silylation (TMS-ether) | 458 [M]⁺, 368 [M-OTMS]⁺ | Not specified | Analysis of cholesterol hydroxylation by CYP125A13. | researchgate.net |

| Plant Sterols & Cholesterol | Silylation (BSTFA + TMCS) | Compound-specific ions used | Phenomenex ZB-5 Guardian | Quantitative analysis of plant sterols. | pubcompare.ai |